3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole
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Overview
Description
3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is a complex organic compound that combines the structural features of bithiophene and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole typically involves multiple steps, starting with the preparation of the bithiophene and carbazole precursors. One common method involves the bromination of 3,4-dihexyl[2,2’-bithiophen] to introduce the bromo group at the 5’ position. This is followed by a coupling reaction with 9-ethyl-9H-carbazole under specific conditions, such as the use of palladium catalysts and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems with enhanced electronic properties .
Scientific Research Applications
3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole has several scientific research applications, including:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent semiconducting properties.
Photocatalysis: The compound can be used in photocatalytic applications, where it helps in the conversion of light energy into chemical energy.
Material Science: It is studied for its potential use in creating new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bithiophene and carbazole units contribute to the overall stability and electronic properties of the compound, enabling it to interact with various molecular targets and pathways involved in electronic processes .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: This compound is similar in structure but lacks the carbazole unit, which affects its electronic properties.
2,5-Dibromo-3-hexylthiophene: Another related compound, but with different alkyl chain lengths and substitution patterns.
Uniqueness
What sets 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole apart is the combination of bithiophene and carbazole units, which provides a unique set of electronic properties. This makes it particularly useful in applications requiring high charge mobility and stability .
Properties
CAS No. |
917561-54-7 |
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Molecular Formula |
C34H40BrNS2 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
3-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]-9-ethylcarbazole |
InChI |
InChI=1S/C34H40BrNS2/c1-4-7-9-11-15-24-22-31(34-25(23-32(35)38-34)16-12-10-8-5-2)37-33(24)26-19-20-30-28(21-26)27-17-13-14-18-29(27)36(30)6-3/h13-14,17-23H,4-12,15-16H2,1-3H3 |
InChI Key |
OAHBUXLQGBPFEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)Br)CCCCCC)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC |
Origin of Product |
United States |
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